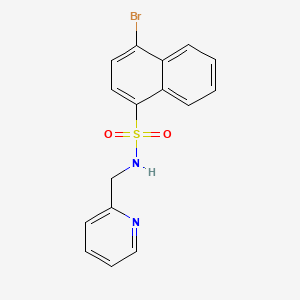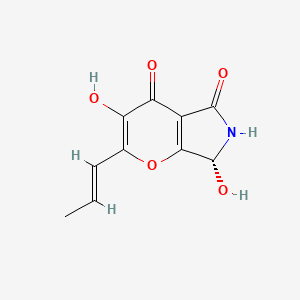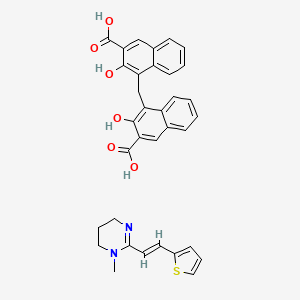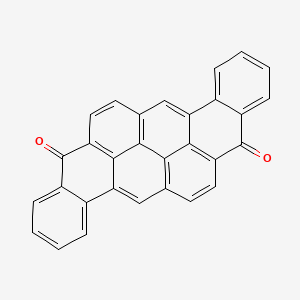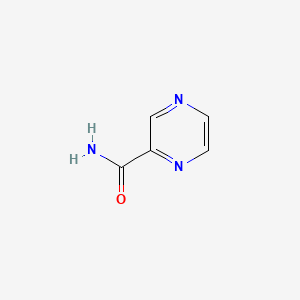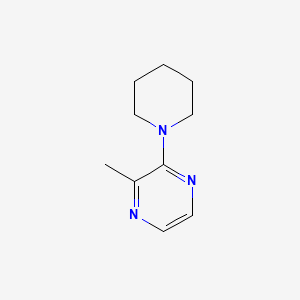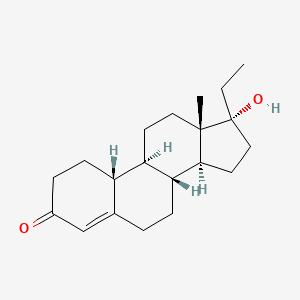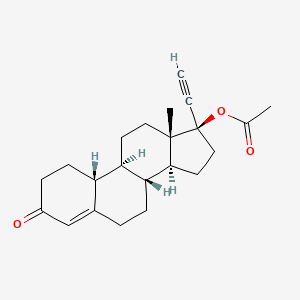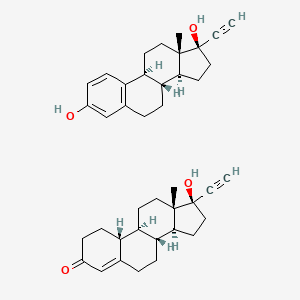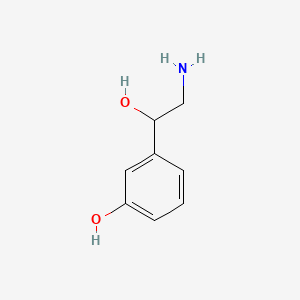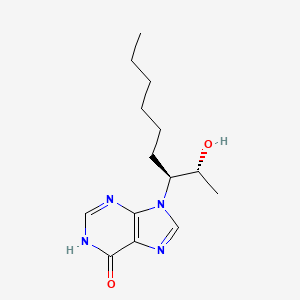
Nosantine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nosantine is a novel heterocyclic immunomodulatory compound related to inosine in structure and isoprinosine in action . It enhances a variety of lymphoid functional activities, including proliferative responses to various antigenic and mitogenic stimuli . This compound has potential therapeutic use in immunodeficiency related to defects of the thymus and thymus-derived lymphocytes .
Preparation Methods
Nosantine can be synthesized through various methods. One common synthetic route involves the reaction of hypoxanthine with a suitable alkylating agent under controlled conditions . The product is then purified through crystallization or chromatography techniques . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Nosantine undergoes several types of chemical reactions, including:
Substitution: This compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halogens . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Nosantine has a wide range of scientific research applications, including:
Mechanism of Action
Nosantine exerts its effects by selectively inhibiting cyclic GMP phosphodiesterase, leading to increased levels of cyclic GMP in lymphocytes . This inhibition enhances lymphoid functional activities, including proliferative responses to antigenic and mitogenic stimuli . The molecular targets involved include cyclic GMP phosphodiesterase and various lymphocyte receptors .
Comparison with Similar Compounds
Nosantine is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Inosine: Structurally related but with different immunomodulatory properties.
Isoprinosine: Similar in action but differs in chemical structure.
This compound’s uniqueness lies in its selective inhibition of cyclic GMP phosphodiesterase and its specific immunomodulatory effects .
Properties
CAS No. |
76600-30-1 |
|---|---|
Molecular Formula |
C14H22N4O2 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
9-[(2R,3S)-2-hydroxynonan-3-yl]-1H-purin-6-one |
InChI |
InChI=1S/C14H22N4O2/c1-3-4-5-6-7-11(10(2)19)18-9-17-12-13(18)15-8-16-14(12)20/h8-11,19H,3-7H2,1-2H3,(H,15,16,20)/t10-,11+/m1/s1 |
InChI Key |
RSMDQPNZAPMDJC-MNOVXSKESA-N |
SMILES |
CCCCCCC(C(C)O)N1C=NC2=C1N=CNC2=O |
Isomeric SMILES |
CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C1N=CNC2=O |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C1N=CNC2=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nosantine; NPT 15392 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


